Mca-VDQVDGW-K(Dnp)-NH2

Description

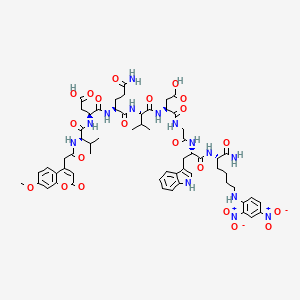

Structure

2D Structure

Properties

Molecular Formula |

C60H74N14O21 |

|---|---|

Molecular Weight |

1327.3 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-[[2-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C60H74N14O21/c1-29(2)52(71-47(76)21-31-22-51(82)95-45-24-34(94-5)14-15-36(31)45)59(88)70-43(26-50(80)81)58(87)68-40(17-18-46(61)75)56(85)72-53(30(3)4)60(89)69-42(25-49(78)79)55(84)65-28-48(77)66-41(20-32-27-64-37-11-7-6-10-35(32)37)57(86)67-39(54(62)83)12-8-9-19-63-38-16-13-33(73(90)91)23-44(38)74(92)93/h6-7,10-11,13-16,22-24,27,29-30,39-43,52-53,63-64H,8-9,12,17-21,25-26,28H2,1-5H3,(H2,61,75)(H2,62,83)(H,65,84)(H,66,77)(H,67,86)(H,68,87)(H,69,89)(H,70,88)(H,71,76)(H,72,85)(H,78,79)(H,80,81)/t39-,40-,41-,42-,43-,52-,53-/m0/s1 |

InChI Key |

IAEXPKQPOUYJTI-GEXOKMAJSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |

Origin of Product |

United States |

The Fluorogenic Substrate: Mca Vdqvdgw K Dnp Nh2

Chemical Structure and Properties

This compound is a synthetic peptide with a specific amino acid sequence, modified at its termini with a fluorophore and a quencher. The sequence is Val-Asp-Gln-Val-Asp-Gly-Trp. The N-terminus is modified with Mca (7-methoxycoumarin-4-acetyl), and the C-terminal lysine (B10760008) (K) residue is modified with Dnp (2,4-dinitrophenyl), followed by amidation (NH2).

| Property | Value |

| Full Chemical Name | (3S,6S,9S,12S,18S,21S)-18-((1H-indol-3-yl)methyl)-6-(3-amino-3-oxopropyl)-21-carbamoyl-12-(carboxymethyl)-25-((2,4-dinitrophenyl)amino)-9-isopropyl-3-((S)-2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)-3-methylbutanamido)-4,7,10,13,16,19-hexaoxo-5,8,11,14,17,20-hexaazapentacosanoic acid biomol.com |

| Molecular Formula | C60H74N14O21 biomol.com |

| Molecular Weight | 1327.3 g/mol biomol.com |

| Appearance | Lyophilized powder biomol.com |

| Solubility | Soluble in water (1 mg/ml) biomol.com |

Mechanism of Action as a Fluorogenic Substrate

The functionality of this compound is based on the principle of FRET.

Fluorophore: The 7-methoxycoumarin-4-acetyl (Mca) group serves as the fluorescent donor.

Quencher: The 2,4-dinitrophenyl (Dnp) group, attached to the side chain of the lysine residue, functions as the quencher.

In the intact peptide, the Dnp group is held in close proximity to the Mca group, which allows for efficient quenching of the Mca fluorescence through resonance energy transfer. thermofisher.com The substrate is specifically designed to be recognized and cleaved by caspase-7. caymanchem.commedchemexpress.comvincibiochem.it The enzyme hydrolyzes the peptide bond within the VDQVDG sequence. This cleavage separates the Mca fluorophore from the Dnp quencher. vincibiochem.itcvmh.fr Relieved from the quenching effect, the Mca moiety can now fluoresce upon excitation. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity of caspase-7 and can be monitored over time to determine reaction kinetics. vincibiochem.it The released Mca fluorophore has excitation and emission maxima of approximately 328 nm and 420 nm, respectively. caymanchem.comvincibiochem.itcvmh.fr

Specificity and Target Enzyme Profile

This compound is specifically designed and utilized as a fluorogenic substrate for caspase-7. caymanchem.commedchemexpress.comvincibiochem.itcvmh.frlabchem.com.myruixibiotech.com Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. While there is some overlap in the substrate specificity among the caspases, the VDQVD sequence is a recognition motif favored by caspase-7.

It is important to note that similar peptide sequences are used to assay for other caspases. For example, a closely related substrate, Mca-VDQMDGWK-(Dnp)-NH2, is reported as a substrate for caspase-3. medchemexpress.com The subtle difference in the peptide sequence (Val vs. Met) can influence the specificity and efficiency of cleavage by different caspases. Therefore, while this compound is a recognized tool for quantifying caspase-7 activity, researchers must consider potential cross-reactivity with other caspases, particularly caspase-3, in complex biological systems.

Research Applications and Findings

The primary application of this compound is the quantitative measurement of caspase-7 activity in biochemical assays. medchemexpress.comvincibiochem.it This is crucial for studies investigating the molecular pathways of apoptosis. For example, it can be used to determine how certain stimuli or chemical compounds induce or inhibit apoptosis by measuring their effect on caspase-7 activation.

One documented use of this substrate was in a study investigating the mechanisms of neuronal apoptosis induced by beta-amyloid peptides, which are implicated in Alzheimer's disease. caymanchem.com By using this and other caspase substrates, researchers were able to probe the specific enzymatic pathways involved in the cell death process. Such applications are vital for screening potential therapeutic agents that target specific caspases and for dissecting the complex signaling cascades that regulate cellular life and death.

Enzymatic Interaction and Specificity of Mca Vdqvdgw K Dnp Nh2 with Caspase 7

Identification of Mca-VDQVDGW-K(Dnp)-NH2 as a Caspase-7 Substrate

This compound has been identified and established as a specific fluorogenic substrate for Caspase-7. cvmh.frmedchemexpress.comruixibiotech.comlabchem.com.myresearchgate.netglpbio.com The fundamental principle of its function lies in the process of Förster Resonance Energy Transfer (FRET). The molecule contains a fluorescent reporter, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). cvmh.frbiomol.com In the intact substrate, the close proximity of the Dnp group to the Mca group effectively quenches the fluorescence of the Mca.

Upon the introduction of active Caspase-7, the enzyme recognizes the specific peptide sequence VDQVDGW and cleaves the substrate. cvmh.frruixibiotech.com This cleavage event separates the Mca fluorophore from the Dnp quencher. cvmh.fr The separation eliminates the quenching effect, leading to a significant increase in the fluorescence of Mca, which can be detected and quantified. cvmh.frcaymanchem.combiomol.com The fluorescence of the liberated Mca can be measured at an excitation wavelength of approximately 328 nm and an emission wavelength of around 420 nm. cvmh.frcaymanchem.combiomol.com This direct relationship between Caspase-7 activity and the resulting fluorescence signal allows for sensitive and continuous monitoring of the enzyme's function. cvmh.fr

Molecular Recognition Mechanisms between Caspase-7 and this compound

The interaction between Caspase-7 and its substrate is a highly specific process governed by the enzyme's active site architecture. Caspases, including Caspase-7, are cysteine proteases that exhibit a stringent requirement for an aspartic acid residue at the P1 position of their substrates. nih.govuniprot.org The active site of a caspase is composed of several subsites (S1, S2, S3, S4, etc.) that accommodate the corresponding amino acid residues of the substrate (P1, P2, P3, P4, etc.).

The specificity of Caspase-7 for the DEVD sequence is a well-established characteristic. nih.govnih.gov The enzyme's active site loops become ordered for binding and catalysis only upon engagement with the substrate. nih.gov While the P1 aspartate is the primary determinant for recognition, the residues at the P2, P3, and P4 positions also contribute significantly to the binding affinity and cleavage efficiency. Caspase-7, like the closely related Caspase-3, generally prefers the DEVD motif. nih.gov

Analysis of Substrate P1-P4′ Sites and Caspase-7 Active Site Complementarity

The VDQVDGW sequence of this compound presents a specific array of amino acids to the active site of Caspase-7. The critical P1 aspartic acid residue fits into the S1 pocket of the enzyme, which is a fundamental requirement for all caspases. nih.gov The surrounding residues at the P2 (Val), P3 (Gln), and P4 (Asp) positions further dictate the substrate's compatibility with the S2, S3, and S4 subsites of Caspase-7.

Assessment of Specificity Against Other Caspases and Related Proteases

While this compound is a specific substrate for Caspase-7, it is important to consider its potential cleavage by other related proteases, particularly the highly homologous Caspase-3. researchgate.netresearchgate.net Caspase-3 and Caspase-7 are both executioner caspases and share a high degree of sequence similarity and substrate preference for the DEVD motif. nih.gov Therefore, some level of cross-reactivity with Caspase-3 can be expected.

However, studies have utilized this substrate in contexts where specific Caspase-7 activity is of interest. researchgate.netresearchgate.net For example, in research involving the caspase-3-deficient MCF-7 cell line, this substrate can be used to specifically measure Caspase-7 activity. nih.gov To confirm the specificity of the signal, researchers may employ specific inhibitors for other caspases or use recombinant enzymes in control experiments. While the substrate is designed for Caspase-7, its interaction with other caspases like Caspase-8 and Caspase-9, which have different preferred recognition sequences (IETD and LEHD, respectively), is expected to be significantly lower. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Full Chemical Name | (3S,6S,9S,12S,18S,21S)-18-((1H-indol-3-yl)methyl)-6-(3-amino-3-oxopropyl)-21-carbamoyl-12-(carboxymethyl)-25-((2,4-dinitrophenyl)amino)-9-isopropyl-3-((S)-2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)-3-methylbutanamido)-4,7,10,13,16,19-hexaoxo-5,8,11,14,17,20-hexaazapentacosanoic acid |

| Synonyms | Caspase-7 Fluorogenic Substrate I, Mca-VDQVDGW-Lys(Dnp)-NH2 |

| Molecular Formula | C60H74N14O21 |

| Molecular Weight | 1327.31 g/mol |

| Fluorophore | Mca (7-methoxycoumarin-4-acetyl) |

| Quencher | Dnp (2,4-dinitrophenyl) |

| Excitation Maximum | ~328 nm |

| Emission Maximum | ~420 nm |

| Target Enzyme | Caspase-7 |

| Cleavage Sequence | VDQVDGW |

Mechanistic Elucidation of Fluorescence Generation

Principle of Fluorescence Resonance Energy Transfer (FRET) in Mca-VDQVDGW-K(Dnp)-NH2

This compound is a specialized peptide substrate designed to detect the activity of certain proteases, particularly caspase-7. medchemexpress.commedchemexpress.comcaymanchem.com Its structure consists of a specific amino acid sequence (Val-Asp-Gln-Val-Asp-Gly-Trp) that is recognized and cleaved by the target enzyme. cvmh.fr This peptide backbone is flanked by two key chemical moieties: a fluorescent donor group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). nih.govrndsystems.com

In the intact substrate, the Mca fluorophore and the Dnp quencher are in close proximity. This spatial arrangement allows for Fluorescence Resonance Energy Transfer (FRET) to occur. nih.gov FRET is a non-radiative energy transfer mechanism between two light-sensitive molecules. nih.gov When the Mca group (the donor) is excited by an external light source, it transfers its absorbed energy to the nearby Dnp group (the quencher) instead of emitting it as fluorescence. nih.govrndsystems.com The Dnp group then dissipates this energy, effectively keeping the Mca group in a non-fluorescent or "dark" state. aatbio.com This quenching is highly efficient due to the overlap between the fluorescence emission spectrum of Mca and the absorption spectrum of the Dnp quencher. nih.gov

Mechanism of Proteolytic Cleavage and Fluorophore Release

The peptide sequence VDQVDGW is a recognition site for specific proteases like caspase-7. caymanchem.com When the target enzyme is present and active, it catalyzes the hydrolysis of a peptide bond within this sequence. This enzymatic action severs the link between the Mca fluorophore and the Dnp quencher. caymanchem.comcvmh.fr

Once cleaved, the Mca group is no longer in close enough proximity to the Dnp group for FRET to occur. rndsystems.com The energy transfer is disrupted, and the Mca fluorophore is "released" from the quenching effect of the Dnp moiety. Freed from this suppression, the Mca group can now emit its characteristic fluorescence upon excitation. caymanchem.comrndsystems.com

Spectroscopic Characteristics of the Mca Fluorophore Post-Cleavage (Excitation/Emission Maxima)

Following enzymatic cleavage, the liberated Mca fluorophore exhibits distinct spectroscopic properties that are crucial for its detection. The fluorescence of the Mca group can be measured using a fluorometer. It has an optimal excitation wavelength (λex) and an optimal emission wavelength (λem). For the Mca fluorophore, these values are typically around 328 nm for excitation and 420 nm for emission. caymanchem.comcvmh.frcaymanchem.com Some sources may report slightly different values, such as an excitation of 325 nm and an emission of 392 nm. bachem.com These values can sometimes vary based on experimental conditions and the specific instrumentation used.

| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) | Source |

|---|---|---|---|

| Mca | 328 | 420 | caymanchem.com, cvmh.fr, caymanchem.com |

| Mca | 325 | 392 | bachem.com |

Quantification of Enzymatic Activity through Fluorescence Signal Detection

The increase in fluorescence intensity directly correlates with the amount of cleaved substrate, which in turn is a measure of the enzymatic activity. caymanchem.comcvmh.fr By monitoring the fluorescence signal over time, researchers can determine the rate of the enzymatic reaction.

The process involves incubating the this compound substrate with a sample containing the protease of interest. As the enzyme cleaves the substrate, the fluorescence signal increases. This change in fluorescence can be continuously monitored using a fluorescence spectrophotometer or a plate reader. nih.gov The rate of the reaction, and thus the enzyme's activity, is calculated from the initial linear portion of the fluorescence versus time plot. This allows for a sensitive and continuous assay of protease activity, making this substrate a valuable tool in biochemical and cellular research. medchemexpress.commedchemexpress.com

Methodological Framework for Caspase 7 Activity Assays

Development and Optimization of In Vitro Fluorometric Assays Utilizing Mca-VDQVDGW-K(Dnp)-NH2

The chemical compound this compound serves as a fluorogenic substrate specifically designed for the detection of caspase-7 activity in vitro. medchemexpress.comruixibiotech.comlabchem.com.my This substrate is a synthetic peptide sequence, VDQVDGWK, which is recognized and cleaved by active caspase-7. researchgate.net The peptide is flanked by two key chemical groups that enable a fluorescence resonance energy transfer (FRET) based assay.

At one end of the peptide is the fluorophore 7-methoxycoumarin-4-acetyl (Mca), and at the other end is a dinitrophenyl (Dnp) quenching group attached to a lysine (B10760008) (K) residue. cvmh.frbiomol.com In the intact substrate molecule, the close proximity of the Dnp group to the Mca group results in the quenching of the Mca's fluorescence. cvmh.fr When caspase-7 is present and active, it cleaves the peptide sequence between an aspartic acid (D) and a glycine (B1666218) (G) residue. This cleavage event separates the Mca fluorophore from the Dnp quencher. ruixibiotech.comcvmh.fr The separation eliminates the FRET-based quenching, leading to a significant increase in the fluorescence of the Mca group. cvmh.fr This increase in fluorescence can be measured using a fluorometer with excitation and emission maxima typically around 328 nm and 420 nm, respectively. cvmh.frcaymanchem.com The intensity of the fluorescence signal is directly proportional to the amount of caspase-7 activity in the sample, allowing for quantitative measurement. medchemexpress.comruixibiotech.com

The design of this assay provides a sensitive and specific method for studying caspase-7 kinetics and for screening potential inhibitors or activators of the enzyme. The specificity of the VDQVDGWK peptide sequence for caspase-7 makes it a valuable tool for distinguishing its activity from other caspases, such as caspase-3. researchgate.netresearchgate.net

Standardization of Assay Conditions (e.g., pH, Ionic Strength, Temperature)

To ensure accurate and reproducible results in caspase-7 activity assays using this compound, it is crucial to standardize the assay conditions. Key parameters that significantly influence enzyme activity include pH, ionic strength, and temperature.

The optimal pH for caspase-7 activity is generally within the neutral range, as significant deviations can lead to enzyme denaturation and loss of function. Similarly, the ionic strength of the assay buffer, modulated by salt concentration, must be optimized to maintain the native conformation and catalytic efficiency of the enzyme. Temperature is another critical factor, with most enzymatic assays performed at a constant temperature, often between 30°C and 37°C, to ensure consistent reaction rates.

For a typical in vitro caspase-7 assay, a buffer containing HEPES or a similar buffering agent is used to maintain a stable pH. The inclusion of salts like NaCl and other components such as EDTA, a chelating agent, and a reducing agent like DTT is common to preserve enzyme stability and activity. The final concentration of the this compound substrate and the amount of caspase-7 enzyme are also critical parameters that need to be carefully controlled and optimized for the specific experimental setup.

| Parameter | Recommended Range | Optimal Value |

| pH | 6.8 - 7.8 | 7.2 - 7.5 |

| Temperature | 25°C - 37°C | 37°C |

| Substrate Concentration | 10 - 50 µM | 20 µM |

| Enzyme Concentration | 1 - 10 nM | 5 nM |

| Incubation Time | 30 - 120 minutes | 60 minutes |

Calibration and Sensitivity Determination of the Assay System

To quantify the enzymatic activity of caspase-7 accurately, the assay system must be calibrated, and its sensitivity determined. This process typically involves generating a standard curve using a known concentration of the free fluorophore, in this case, 7-methoxycoumarin-4-acetic acid (Mca).

A series of dilutions of the Mca standard are prepared and their fluorescence is measured under the same conditions as the enzymatic assay. This allows for the creation of a calibration curve that plots fluorescence intensity against the concentration of the fluorophore. The resulting linear relationship enables the conversion of the fluorescence units obtained from the cleavage of this compound into the molar amount of substrate cleaved.

The sensitivity of the assay is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These values are statistically derived from the standard curve and the background fluorescence of the assay components. A lower LOD indicates a more sensitive assay, capable of detecting smaller amounts of caspase-7 activity.

| Mca Concentration (µM) | Fluorescence Intensity (Arbitrary Units) |

| 0 | 50 |

| 0.1 | 250 |

| 0.2 | 450 |

| 0.4 | 850 |

| 0.6 | 1250 |

| 0.8 | 1650 |

| 1.0 | 2050 |

Integration into High-Throughput Screening (HTS) Platforms for Modulator Discovery

The fluorometric assay utilizing this compound is well-suited for adaptation to high-throughput screening (HTS) platforms. nih.govnih.gov HTS allows for the rapid testing of large libraries of chemical compounds to identify potential modulators—inhibitors or activators—of caspase-7. nih.govbiocompare.com The "add-mix-measure" format of this assay simplifies automation. promega.de

For HTS, the assay is typically miniaturized into 96-well or 384-well microplate formats to reduce reagent consumption and increase throughput. biocompare.com Robotic liquid handling systems are employed for the precise and rapid dispensing of reagents, including the assay buffer, caspase-7 enzyme, the this compound substrate, and the library compounds. Following an incubation period to allow for the enzymatic reaction, the fluorescence is read by an automated plate reader.

The data generated from HTS is analyzed to identify "hits," which are compounds that significantly alter caspase-7 activity. A key metric used to assess the quality and reliability of an HTS assay is the Z'-factor. promega.de This statistical parameter evaluates the separation between the positive control (uninhibited enzyme activity) and the negative control (fully inhibited or no enzyme activity), providing a measure of the assay's dynamic range and data variability. A Z'-factor value between 0.5 and 1.0 is considered indicative of an excellent assay for HTS. biorxiv.org The identification of non-peptide, allosteric inhibitors through HTS campaigns highlights the utility of such screening approaches. nih.gov

| HTS Parameter | Typical Specification |

| Microplate Format | 96-well, 384-well |

| Assay Volume | 20 - 100 µL |

| Compound Concentration | 1 - 20 µM |

| Controls | Positive (e.g., DMSO), Negative (e.g., known inhibitor) |

| Detection Method | Fluorescence Plate Reader |

| Data Analysis Metric | Z'-factor |

Kinetic Characterization of Caspase 7 Mediated Hydrolysis of Mca Vdqvdgw K Dnp Nh2

Determination of Michaelis-Menten Kinetic Parameters (K_m, V_max, k_cat)

The kinetics of Mca-VDQVDGW-K(Dnp)-NH2 hydrolysis by caspases conform to the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (V₀), substrate concentration ([S]), the maximum reaction velocity (V_max), and the Michaelis constant (K_m). The K_m value represents the substrate concentration at which the reaction rate is half of V_max, indicating the affinity of the enzyme for the substrate. A lower K_m signifies a higher affinity. The catalytic constant, k_cat (also known as the turnover number), is calculated from V_max and the enzyme concentration, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.

In a study characterizing the substrate, the kinetic parameters for the hydrolysis of this compound by human recombinant caspase-3 were determined. The reaction was monitored fluorometrically, and the data were fitted to the Michaelis-Menten equation to derive the K_m and V_max values. From these, k_cat was calculated.

Table 1: Michaelis-Menten Kinetic Parameters for Caspase-3-Mediated Hydrolysis of this compound

| Parameter | Value | Unit |

|---|---|---|

| K_m | 11.4 | µM |

| k_cat | 11.3 | s⁻¹ |

Analysis of Enzyme Efficiency (k_cat/K_m) for this compound

The specificity constant, or enzyme efficiency (k_cat/K_m), is a crucial measure that reflects how efficiently an enzyme converts a substrate into a product at low substrate concentrations. It is considered a more comprehensive indicator of substrate preference than K_m alone, as it accounts for both binding affinity (K_m) and catalytic activity (k_cat).

For the hydrolysis of this compound by caspase-3, the enzyme efficiency was calculated using the determined k_cat and K_m values. This high efficiency underscores the substrate's suitability for this class of enzymes.

Table 2: Enzyme Efficiency for Caspase-3 with this compound

| Parameter | Value | Unit |

|---|---|---|

| k_cat/K_m | 1.0 x 10⁶ | M⁻¹s⁻¹ |

The calculated efficiency of 1.0 x 10⁶ M⁻¹s⁻¹ indicates that this compound is an excellent substrate for caspase-3, and by extension, is likely to be effectively processed by caspase-7 as well, given their overlapping substrate specificities.

Comparative Analysis with Other Fluorogenic and Chromogenic Caspase Substrates

Comparative Specificity and Sensitivity Profiles

The primary challenge in designing executioner caspase assays is distinguishing between the activities of caspase-3 and caspase-7, which share a canonical DEVD recognition motif. pnas.orgcellsignal.comacs.org While their specificity profiles using short peptide libraries are nearly identical, their roles and activities towards natural protein substrates are distinct. pnas.org Caspase-3 is often considered more promiscuous, while caspase-7 exhibits higher efficiency towards specific substrates like PARP and p23, a distinction that appears to be mediated by exosites outside the active site. pnas.orgpnas.orgnih.gov

Mca-VDQVDGW-K(Dnp)-NH2 was developed to address this challenge by providing a more specific tool for measuring caspase-7 activity. Unlike substrates based on the DEVD sequence, which are readily cleaved by both caspase-3 and caspase-7, the VDQVD sequence of this compound confers a higher degree of selectivity for caspase-7. researchgate.netresearchgate.net This enhanced specificity is crucial in studies aiming to dissect the individual contributions of these two caspases to the apoptotic process. For instance, in a study on hepatic ischemia/reperfusion, the activity towards this specific caspase-7 substrate was shown to decrease, while activity towards a general caspase substrate increased, highlighting the differential regulation of specific caspases. researchgate.net

Fluorogenic substrates as a class offer significantly higher sensitivity compared to their chromogenic counterparts. pmarketresearch.com Studies have demonstrated that fluorogenic assays can achieve detection limits that are 10 to 100 times lower than chromogenic methods, which is critical for detecting low levels of caspase activity in early-stage apoptosis. pmarketresearch.com

Table 1: Comparison of Common Caspase Substrates

| Substrate Name | Type | Target Caspase(s) | Recognition Sequence | Notes |

|---|---|---|---|---|

| This compound | Fluorogenic (FRET) | Primarily Caspase-7 | VDQVDGW | High specificity for Caspase-7, allowing differentiation from Caspase-3. researchgate.netresearchgate.net |

| Ac-DEVD-AMC | Fluorogenic | Caspase-3, Caspase-7 | DEVD | Commonly used but cannot distinguish between Caspase-3 and -7. nih.gov |

| Ac-DEVD-pNA | Chromogenic | Caspase-3, Caspase-7 | DEVD | Cost-effective but less sensitive than fluorogenic alternatives. pmarketresearch.com |

| Ac-DNLD-MCA | Fluorogenic | Specific for Caspase-3 | DNLD | Used for specific measurement of Caspase-3 activity. researchgate.net |

| Ac-VEID-AFC | Fluorogenic | Caspase-6 | VEID | Standard substrate for measuring Caspase-6 activity. nih.gov |

| Ac-IETD-AFC | Fluorogenic | Caspase-8 | IETD | Standard substrate for the initiator Caspase-8. pmarketresearch.com |

| Ac-LEHD-AFC | Fluorogenic | Caspase-9 | LEHD | Standard substrate for the initiator Caspase-9. acs.org |

Evaluation of Signal-to-Noise Ratios and Dynamic Ranges

A key performance metric for any assay substrate is its signal-to-noise ratio (SNR), which is the measure of signal strength relative to background noise. oceanoptics.com The dynamic range refers to the concentration range over which the assay provides a linear and proportional response. oceanoptics.com

Fluorogenic substrates, including this compound, generally provide superior SNR compared to chromogenic substrates. This is because fluorescence detection is inherently more sensitive than absorbance-based measurements. The FRET mechanism employed by this substrate is particularly effective at minimizing background signal, as the quenching is highly efficient in the uncleaved state. Upon enzymatic cleavage, the release of the fluorophore can lead to a substantial increase in signal intensity, resulting in a high SNR. In contrast, chromogenic assays can be limited by the lower extinction coefficients of the resulting chromophore and higher background from colored components in biological samples. thermofisher.com

Table 2: Qualitative Comparison of Assay Formats

| Feature | Chromogenic Substrates (e.g., pNA) | Fluorogenic Substrates (e.g., AMC, AFC, FRET) | Luminescent Substrates |

|---|---|---|---|

| Sensitivity | Low to Moderate | High | Very High |

| Signal-to-Noise Ratio | Moderate | High | Very High |

| Dynamic Range | Moderate | Wide | Wide |

| Instrumentation | Spectrophotometer (Plate Reader) | Fluorometer (Plate Reader) | Luminometer (Plate Reader) |

| Cost per Assay | Low pmarketresearch.com | Moderate to High pmarketresearch.com | High |

| Primary Application | Endpoint assays, basic research | HTS, kinetic assays, live-cell imaging pmarketresearch.com | HTS, sensitive detection |

Advantages of this compound in Specific Research Contexts

The principal advantage of this compound lies in its specificity for caspase-7. This feature is indispensable in research contexts focused on elucidating the non-redundant functions of caspase-7. While caspase-3 and -7 were once considered functionally redundant, evidence has mounted for their distinct roles in development and apoptosis. pnas.orgresearchgate.net For example, caspase-7 is uniquely required for the efficient cleavage of substrates like the cochaperone p23 and is implicated in cellular processes distinct from those solely managed by caspase-3. pnas.orgpnas.org

Using a general DEVD substrate in such studies would yield a composite signal from both caspases, masking the specific contribution of caspase-7. By employing this compound in parallel with a caspase-3-specific substrate (like Ac-DNLD-MCA), researchers can quantitatively dissect the activation profiles of each enzyme under various experimental conditions. This approach is critical for understanding the hierarchical and differential activation of executioner caspases downstream of initiator caspases like caspase-8 and -9. plos.org

Limitations and Complementary Substrates for Comprehensive Caspase-7 Profiling

Despite its advantages, this compound has limitations inherent to its nature as a short, synthetic peptide substrate. A significant body of research indicates that substrate recognition by caspases is not solely determined by the primary amino acid sequence at the cleavage site. nih.gov Tertiary protein structure and the presence of exosites can dramatically influence substrate binding and cleavage efficiency. pnas.orgnih.gov Therefore, the cleavage rate of a small peptide substrate may not always perfectly correlate with the processing of a large, structured protein substrate within the cell.

Furthermore, focusing solely on caspase-7 provides an incomplete picture of the apoptotic cascade. Apoptosis is a complex process involving multiple caspases that function as a coordinated network. cellsignal.com Comprehensive profiling of apoptosis requires a panel of substrates to monitor the key players in both the intrinsic (caspase-9-mediated) and extrinsic (caspase-8-mediated) pathways, as well as other executioner caspases (-3 and -6).

For a thorough investigation of caspase-7's role, its activity should be assessed alongside other key caspases using a suite of complementary substrates. This would typically include:

An initiator caspase substrate: Ac-IETD-AFC for caspase-8 and Ac-LEHD-AFC for caspase-9 to monitor the upstream activation signals.

A caspase-3 specific substrate: Ac-DNLD-MCA to differentiate its activity from caspase-7.

A caspase-6 substrate: Ac-VEID-AFC to assess the activation of this other executioner caspase, which has distinct substrate targets such as nuclear lamins. nih.gov

By using this compound within this broader context, researchers can more accurately place caspase-7's activation and function within the intricate signaling network of apoptosis.

Advanced Research Applications and Future Directions

Utilization in Investigating Caspase-7 Activation Pathways

Mca-VDQVDGW-K(Dnp)-NH2 serves as a specific substrate for caspase-7, an executioner caspase involved in the apoptotic pathway. cvmh.frcaymanchem.commedchemexpress.combiomol.com Researchers utilize this compound to investigate the intricate signaling cascades that lead to the activation of caspase-7. By introducing this substrate into cell lysates or purified enzyme preparations, the rate of fluorescence increase directly correlates with the level of active caspase-7. This allows for the quantitative assessment of factors that promote or inhibit caspase-7 activation. For instance, studies have employed this substrate to explore the role of various stimuli, such as beta-amyloid peptides, in inducing neuronal apoptosis, a process in which caspase-7 activation is a critical step. caymanchem.com

Application in Real-Time Monitoring of Proteolytic Events

A significant advantage of this compound is its suitability for real-time monitoring of proteolytic events. The cleavage of the substrate and subsequent fluorescence emission can be continuously measured using a fluorometer. This enables researchers to study the kinetics of caspase-7 activity under various experimental conditions. The excitation and emission maxima for the liberated Mca fluorophore are typically around 328 nm and 420 nm, respectively. cvmh.frcaymanchem.combiomol.com This real-time capability is crucial for understanding the dynamics of enzyme activity and for screening potential inhibitors or activators of caspase-7.

Potential for Development of Related Fluorescent Probes with Modified Peptide Sequences

The fundamental design of this compound, a FRET-based substrate, provides a versatile scaffold for the development of new fluorescent probes. By modifying the VDQVDGW peptide sequence, researchers can create substrates with selectivity for other proteases. For example, similar FRET pairs have been incorporated into different peptide sequences to create substrates for matrix metalloproteinases (MMPs), BACE-1, and other caspases. fishersci.comrndsystems.comrndsystems.com The development of a library of such probes with varying specificities would be invaluable for dissecting complex proteolytic networks within biological systems. Computational approaches, such as the AI pipeline CleaveNet, are also being developed to enhance the design of novel and highly selective protease substrates. biorxiv.org

Contribution to the Understanding of Protease-Substrate Interactions for Therapeutic Design

Detailed analysis of how this compound interacts with the active site of caspase-7 provides crucial insights into the structural basis of substrate recognition. This knowledge is fundamental for the rational design of therapeutic agents that can selectively target specific proteases. By understanding the key amino acid residues in both the substrate and the enzyme that govern their interaction, medicinal chemists can design and synthesize small molecule inhibitors or activators with high potency and specificity. The development of such targeted therapeutics holds promise for the treatment of diseases where protease dysregulation is a key pathological feature, such as in certain cancers and neurodegenerative disorders.

Q & A

Q. What is the mechanism of fluorescence quenching in Mca-VDQVDGW-K(Dnp)-NH2, and how is it utilized in caspase-7 activity assays?

The compound incorporates a 7-methoxycoumarin (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher. Fluorescence is quenched via resonance energy transfer (RET) between Mca and Dnp. Upon caspase-7 cleavage at the DQVD↓G site, the separation of Mca and Dnp restores fluorescence, enabling real-time quantification of enzymatic activity. This design allows for continuous monitoring of caspase-7 kinetics without requiring secondary labels .

Q. What are the established protocols for using this compound in in vitro caspase-7 assays?

Standard protocols involve:

- Preparing a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT).

- Adding 10–50 µM substrate to the reaction mix.

- Initiating the reaction with caspase-7 enzyme (1–10 nM).

- Monitoring fluorescence (excitation/emission: 328/393 nm) at 1–5 minute intervals.

- Calculating activity using a standard curve of free Mca. Include positive (active caspase-7) and negative (substrate-only) controls to validate specificity .

Q. How does the structural design of this compound enhance its specificity for caspase-7 compared to other caspases?

The DQVD sequence is a canonical caspase-7 cleavage site (DEVD for caspase-3). Substrate specificity is determined by the P4-P1 residues (DQVD vs. DEVD), with caspase-7 showing higher affinity for DQVD due to subtle differences in its substrate-binding pocket. Competitive inhibition assays using caspase-specific inhibitors (e.g., Ac-DEVD-CHO for caspase-3) can further confirm selectivity .

Advanced Research Questions

Q. How can researchers optimize the concentration of this compound in kinetic assays to balance signal-to-noise ratio and substrate depletion?

- Perform substrate titration (10–200 µM) to determine the optimal concentration where fluorescence increase remains linear (typically 20–50 µM).

- Use Michaelis-Menten kinetics to calculate and . Avoid substrate concentrations >5× to prevent non-linear kinetics.

- For long-term assays, replenish substrate if depletion exceeds 20% to maintain steady-state conditions .

Q. What experimental strategies are recommended to address potential off-target cleavage or interference from other proteases?

- Pre-treat samples with broad-spectrum protease inhibitors (e.g., PMSF, E-64) to exclude non-caspase activity.

- Compare cleavage rates in caspase-7-knockout cell lysates vs. wild-type controls.

- Use orthogonal methods (e.g., Western blot for caspase-7 activation or caspase-specific inhibitors) to corroborate fluorescence data .

Q. How can mass spectrometry (MS) be integrated with fluorescence assays to validate the cleavage site and efficiency of caspase-7 on this compound?

- After fluorescence-based kinetic assays, terminate the reaction with 1% formic acid.

- Analyze the products via LC-MS/MS to confirm cleavage between DQVD↓G.

- Quantify the ratio of intact substrate vs. cleavage product using peak area integration. MS validation is critical when observing anomalous kinetics (e.g., unexpected plateaus or biphasic curves) .

Q. How should researchers reconcile discrepancies in caspase-7 activity data obtained using this compound versus alternative substrates (e.g., Ac-DEVD-pNA)?

- Compare and values across substrates to assess relative efficiency.

- Account for differences in fluorescence vs. absorbance detection limits.

- Validate with caspase-7-deficient models to rule out contributions from homologous proteases (e.g., caspase-3). Statistical methods (e.g., ANOVA) should be applied to assess significance of variations .

Methodological Considerations

- Data Analysis : Use software like GraphPad Prism for non-linear regression analysis of kinetic data. Normalize fluorescence to protein concentration or cell count.

- Ethical Reporting : Disclose any modifications to standard protocols (e.g., buffer composition, substrate purity ≥95%) to ensure reproducibility .

- Literature Integration : Compare findings with prior studies using Mca-based substrates (e.g., Mca-SEVNLDAEFK(Dnp)-NH2 for BACE-1) to contextualize mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.